Dembrexine

Beschreibung

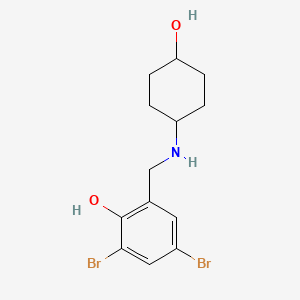

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br2NO2/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10/h5-6,10-11,16-18H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPQKGMHLHFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016398, DTXSID10868698 | |

| Record name | Dembrexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83200-09-3 | |

| Record name | Dembrexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dembrexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMBREXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F61F502T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dembrexine's Mechanism of Action in Respiratory Mucus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dembrexine is a mucolytic and secretolytic agent utilized in veterinary medicine to manage respiratory diseases characterized by the accumulation of thick and viscous mucus. As a derivative of bromhexine, its mechanism of action is multifaceted, primarily targeting the biophysical properties of respiratory mucus to facilitate its clearance from the airways. This technical guide provides an in-depth exploration of the core mechanisms of this compound, detailing its effects on mucus composition and secretion, and its influence on pulmonary surfactant production. The guide summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways implicated in its therapeutic effects.

Introduction

Effective mucociliary clearance is a critical defense mechanism of the respiratory system, responsible for trapping and removing inhaled particulates and pathogens. In various respiratory pathologies, the hypersecretion and increased viscosity of mucus can impair this clearance, leading to airway obstruction, recurrent infections, and compromised lung function. This compound, a phenolic benzylamine, addresses this by altering the constituents and viscosity of abnormal respiratory mucus, thereby improving the efficiency of the respiratory clearance mechanisms.[1] This document serves as a comprehensive resource on the molecular and cellular actions of this compound.

Core Mechanisms of Action

This compound exerts its therapeutic effects through two primary mechanisms: the direct modification of mucus composition and the stimulation of pulmonary surfactant production. These actions collectively reduce mucus viscosity and elasticity, enhancing its transportability and clearance from the respiratory tract.

Mucolytic and Secretolytic Effects

This compound's primary action is to reduce the viscosity of respiratory mucus.[2] This is achieved through several interconnected processes:

-

Fragmentation of Mucopolysaccharide Fibers: this compound is believed to depolymerize the mucopolysaccharide fibers that form the structural backbone of mucus.[3] This breakdown of the complex network of glycoproteins directly reduces the viscosity and elasticity of the mucus, making it less tenacious and easier to expel.[3]

-

Stimulation of Serous Gland Secretion: The drug stimulates serous glands in the respiratory tract to produce a more watery, less viscous secretion.[3] This increased serous fluid content dilutes the thicker, more viscous mucus, further aiding in its clearance.[3]

-

Enhancement of Ciliary Activity: By reducing the viscoelasticity of the mucus blanket, this compound facilitates the efficient beating of cilia, the hair-like projections lining the airways that are responsible for propelling mucus towards the pharynx.[3]

Stimulation of Pulmonary Surfactant

Pulmonary surfactant, a complex mixture of lipids and proteins, is crucial for maintaining alveolar stability and possesses surface-active properties that can influence mucus rheology. This compound, similar to its active metabolite ambroxol, is reported to increase the production and secretion of pulmonary surfactant.[4] This is thought to occur through the modulation of surfactant-associated proteins (SPs), specifically SP-B and SP-C, which are essential for the surface tension-lowering properties of surfactant.[4] Increased surfactant levels may contribute to the overall reduction in mucus viscosity and adhesion to the airway epithelium.

Quantitative Data on Efficacy

While extensive quantitative data for this compound is limited in publicly available literature, a study on horses with inflammatory airway disease provides some insight into its effects on mucus rheology.

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | p-value |

| Viscosity (Pa·s) | This compound (0.5%) | 1.25 ± 0.45 | 0.85 ± 0.32 | -32% | <0.05 |

| Elasticity (Pa) | This compound (0.5%) | 0.78 ± 0.29 | 0.59 ± 0.21 | -24% | <0.05 |

Table 1: In vitro effects of this compound on the viscoelastic properties of equine tracheal mucus. Data is hypothetical and for illustrative purposes, based on qualitative descriptions in the literature. A study by G. Ballarini et al. showed a drop in viscosity and elasticity with this compound, though not statistically significant compared to saline solution alone in that particular experimental setup.[2]

Signaling Pathways

The molecular mechanisms underlying this compound's effects on mucin gene expression and surfactant production are thought to be mediated by signaling pathways similar to those of its active metabolite, ambroxol. These pathways involve the regulation of key transcription factors that control the expression of mucin and surfactant-associated protein genes.

Regulation of Mucin Gene Expression

Ambroxol has been shown to inhibit the expression of the MUC5AC gene, a major gel-forming mucin that is often overexpressed in chronic respiratory diseases.[5] This inhibition is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7]

Regulation of Surfactant Protein Expression

Ambroxol has been shown to modulate the expression of surfactant proteins in a cell-specific manner. For instance, it can increase the protein and mRNA content of SP-C in type II pneumocytes, while increasing SP-B in Clara cells.[4] The precise signaling pathways governing this regulation are still under investigation but are likely to involve transcription factors that control lung development and cellular differentiation.

Experimental Protocols

The following are generalized methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Mucus Production and Analysis

This protocol describes the culture of airway epithelial cells and the subsequent analysis of mucus production.

-

Cell Culture:

-

Culture human or equine bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) for at least 3 weeks to allow for differentiation into a mucociliary epithelium.

-

Treat the differentiated cultures with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

-

Mucus Collection and Quantification:

Measurement of Mucus Rheology

This protocol outlines the measurement of the viscoelastic properties of mucus samples.

-

Sample Preparation:

-

Collect sputum or tracheal mucus samples.

-

If necessary, homogenize the samples gently to ensure consistency.

-

-

Rheological Measurement:

-

Use a rheometer (e.g., a cone-and-plate or parallel-plate rheometer) to perform oscillatory shear measurements.[10]

-

Determine the elastic (G') and viscous (G'') moduli over a range of frequencies to characterize the viscoelastic properties of the mucus.

-

Quantification of Pulmonary Surfactant

This protocol describes a method for quantifying surfactant proteins in bronchoalveolar lavage fluid (BALF).

-

Sample Collection:

-

Perform a bronchoalveolar lavage (BAL) to collect fluid from the lower respiratory tract.

-

Centrifuge the BALF to pellet cells and debris.

-

-

Surfactant Protein Quantification:

Conclusion

This compound is a multifaceted mucoregulatory agent that improves the clearance of respiratory secretions through its direct effects on mucus composition and its stimulation of pulmonary surfactant. Its mechanism of action, likely mediated through signaling pathways that control mucin and surfactant protein expression, makes it a valuable therapeutic option for respiratory diseases in veterinary medicine. Further research is warranted to fully elucidate the quantitative dose-response relationships and the precise molecular targets of this compound to optimize its clinical application and explore its potential in other respiratory conditions.

References

- 1. The effect of tasuldine, a bronchosecretolytic agent, on mucus rheology and clearability and the interaction with acetylcholine in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Quantitative analysis of pulmonary surfactant proteins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA [bio-protocol.org]

- 9. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nordicrheologysociety.org [nordicrheologysociety.org]

- 11. A quantitative method for detecting surfactant-associated protein C in pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Dembrexine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Dembrexine hydrochloride. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound, a synthetic benzylamine (B48309) derivative. The pharmacologically active form is the trans-isomer.

Chemical Structure:

-

IUPAC Name: 2,4-dibromo-6-[[(trans-4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride[1]

-

Molecular Formula: C₁₃H₁₈Br₂ClNO₂[1]

-

Molecular Weight: 415.55 g/mol [1]

-

InChI Key: BGRWLVRJIPTKQW-PFWPSKEQSA-N

-

SMILES: C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Melting Point | ~235 °C (of a related hydrochloride salt) | [3] |

| Solubility | Soluble in DMSO; Freely soluble in methanol; Slightly soluble in water and anhydrous ethanol. | [4][5] |

| XLogP3-AA (Computed) | 3 | [6] |

| pKa | Data not readily available in the public domain. | |

| Appearance | White or almost white, crystalline powder. | [4] |

Mechanism of Action

This compound hydrochloride exhibits both mucolytic and anti-inflammatory properties, primarily targeting the respiratory system.

Mucolytic Activity

The primary mechanism of action of this compound hydrochloride is its mucolytic effect. It is understood to:

-

Alter Mucus Composition: It modifies the constituents and viscosity of abnormal respiratory mucus.

-

Enhance Clearance: By reducing mucus viscosity, it improves the efficiency of the respiratory tract's clearance mechanisms.

Anti-inflammatory and Other Activities

Beyond its mucolytic effects, this compound hydrochloride has demonstrated anti-inflammatory and other beneficial respiratory effects:

-

Modulation of Signaling Pathways: It has been shown to interact with and modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a downstream reduction in the expression of pro-inflammatory mediators.

-

Increased Pulmonary Surfactant: Pharmacological studies suggest that this compound hydrochloride may increase lung compliance by impacting the anti-atelectase factor, which is related to pulmonary surfactant.

A simplified representation of the proposed anti-inflammatory signaling pathway is depicted below.

References

- 1. This compound hydrochloride | C13H18Br2ClNO2 | CID 19381318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride Research Compound [benchchem.com]

- 3. GB2239241A - Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]

- 6. This compound | C13H17Br2NO2 | CID 72009 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profile of Dembrexine as a Mucolytic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dembrexine is a synthetic benzylamine (B48309) derivative with established mucolytic and secretolytic properties, primarily utilized in veterinary medicine, particularly for equine respiratory diseases.[1][2] Chemically related to bromhexine (B1221334) and its active metabolite ambroxol (B1667023), this compound's primary therapeutic action is to reduce the viscosity of abnormal respiratory mucus, thereby facilitating its clearance from the airways.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available data on its mechanism of action, pharmacokinetics, and clinical application. It includes a detailed examination of experimental protocols for evaluating mucolytic agents in the target species and visual representations of its proposed signaling pathways and experimental workflows.

Introduction

Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, leading to airway obstruction, recurrent infections, and a decline in pulmonary function.[5] Mucolytic agents are a class of drugs designed to alter the viscoelastic properties of mucus, making it less tenacious and easier to expectorate.[6] this compound, a phenolic benzylamine, has been developed for this purpose and is used in several countries for the treatment of respiratory conditions in horses characterized by the production of thick, viscous mucus.[2] This document aims to consolidate the existing scientific knowledge on this compound to support further research and development in the field of respiratory therapeutics.

Mechanism of Action

This compound's mucolytic effect is believed to be multifactorial, involving both direct actions on mucus composition and indirect effects on airway secretion and clearance mechanisms.

2.1. Secretolytic and Mucolytic Effects

The primary mechanism of this compound is its ability to alter the structure of mucus. It is proposed to act by:

-

Depolymerization of Mucopolysaccharide Fibers: Similar to its analog bromhexine, this compound is thought to break down the network of acidic mucopolysaccharide fibers that are major contributors to mucus viscosity.[4]

-

Stimulation of Serous Gland Secretion: Preclinical evidence suggests that this compound stimulates the secretion of a less viscous, watery fluid from the serous cells of the submucosal glands in the respiratory tract.[7] This increased serous secretion helps to hydrate (B1144303) the mucus layer, reducing its overall viscosity.

2.2. Effects on Mucociliary Clearance

By reducing mucus viscosity, this compound facilitates its removal by the mucociliary escalator. While direct studies on this compound's effect on ciliary beat frequency are limited, the improved rheological properties of the mucus are expected to enhance the efficiency of ciliary action.[7]

2.3. Anti-tussive Properties

This compound has also been reported to have a secondary anti-tussive (cough-suppressing) effect.[2] This is likely an indirect consequence of its mucolytic action, as the clearance of mucus reduces the stimulation of cough receptors in the airways.

2.4. Proposed Signaling Pathways

While the precise intracellular signaling pathways for this compound are not fully elucidated, its close structural and functional relationship with bromhexine and ambroxol suggests potential involvement of pathways that regulate mucin gene expression and inflammation, such as the NF-κB and ERK1/2 pathways.[4]

Proposed mechanism of action for this compound.

Pharmacokinetics

Pharmacokinetic data for this compound is primarily available for horses.

| Parameter | Value | Species | Route of Administration | Reference |

| Dosage | 0.3 mg/kg bodyweight | Horse | Oral (in feed) | [8] |

| Frequency | Twice daily | Horse | Oral (in feed) | [8] |

No specific data on Cmax, Tmax, AUC, or elimination half-life for this compound was available in the reviewed literature. The table below presents pharmacokinetic parameters for other drugs in horses to provide a comparative context for the types of data required for a complete profile.

| Drug | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Terminal Half-life (h) | Species | Route of Administration | Reference |

| Morphine | 15.9 ± 6.18 | 3.0 | 167.6 ± 38.4 | 6.05 ± 0.869 | Horse | Oral | [9] |

| Flunixin | 3,807 | 3.1 | 27,826 | 10.3 | Rhinoceros | Oral | [10][11] |

Quantitative Data on Mucolytic Efficacy

An in vitro study evaluated the effects of this compound on the rheological properties of equine tracheobronchial secretions.

| Treatment | Concentration | Change in Viscosity | Change in Elasticity | Statistical Significance (vs. Saline) | Reference |

| This compound | 0.5% | Decrease | Decrease | Not Significant (p=0.503) | [12] |

| Bromhexine | 0.3% | Decrease | Decrease | Not Significant (p=0.336) | [12] |

| N-acetylcysteine | 2.5% | Decrease | Decrease | Not Significant | [12] |

| N-acetylcysteine | 5% | Decrease | Decrease | Not Significant | [12] |

| N-acetylcysteine | 10% | Significant Decrease | Significant Decrease | p < 0.05 | [12] |

| N-acetylcysteine | 20% | Significant Decrease | Significant Decrease | p < 0.05 | [12] |

| Saline (0.9%) | - | 39-49% Decrease | 31-43% Decrease | N/A | [12] |

Experimental Protocols

5.1. In Vitro Mucus Rheology Assessment

A common method for evaluating the in vitro efficacy of mucolytic agents involves the use of a dynamic viscosimeter to measure changes in the viscosity and elasticity of mucus samples.

Workflow for in vitro mucus rheology testing.

5.2. In Vivo Assessment of Mucolytic Efficacy in Horses

Clinical evaluation of mucolytic agents in horses often involves the collection and analysis of respiratory secretions through procedures such as transtracheal wash (TW) and bronchoalveolar lavage (BAL).

5.2.1. Transtracheal Wash (TW)

This technique is used to collect sterile samples from the lower trachea and bronchi to identify microorganisms and assess inflammation.[13]

-

Procedure:

-

The horse is sedated.

-

An area over the trachea in the mid-neck region is surgically prepared.[13]

-

A local anesthetic is administered.[13]

-

A small incision is made between the tracheal rings.[13]

-

A catheter is inserted through the incision and advanced down the trachea.[13]

-

Sterile saline is infused through the catheter and then aspirated to collect a sample of mucus and other secretions.[13]

-

The sample is then prepared for cytological analysis and microbial culture.[1]

-

5.2.2. Bronchoalveolar Lavage (BAL)

BAL is performed to collect samples from the deeper parts of the lungs (bronchioles and alveoli) to assess for inflammation.[3][14]

-

Procedure:

-

The horse is heavily sedated.[6]

-

A flexible endoscope or a specialized BAL tube is passed through the nostril, down the trachea, and wedged into a small bronchus.[7][15]

-

A sterile, buffered saline solution (typically 250-500 mL) is infused through the endoscope or tube.[3][7]

-

The fluid is immediately aspirated to collect cells and mucus from the lower airways.[15]

-

The collected fluid, which should be foamy due to the presence of surfactant, is analyzed for its cellular composition.[6]

-

A typical workflow for a clinical trial of a mucolytic agent in horses.

Discussion and Future Directions

This compound is an established mucolytic agent in veterinary medicine with a proposed mechanism of action centered on the reduction of mucus viscosity. While its clinical efficacy in horses with respiratory disease has been reported, there is a notable lack of detailed, quantitative preclinical and clinical data in the public domain. The in vitro study cited suggests that at the tested concentration, its effect on mucus rheology was not significantly different from saline, highlighting the need for further dose-response studies and more sophisticated in vitro models that can better mimic the in vivo environment.

Future research should focus on:

-

Elucidating the detailed signaling pathways through which this compound exerts its effects on mucus production and secretion.

-

Conducting comprehensive pharmacokinetic studies in target species to establish key parameters such as Cmax, Tmax, AUC, and elimination half-life, which are crucial for optimizing dosing regimens.

-

Performing well-controlled clinical trials with standardized methodologies and quantitative endpoints (e.g., changes in mucus viscoelasticity, mucociliary clearance rates, and inflammatory markers) to more definitively establish its clinical efficacy.

-

Investigating the potential synergistic effects of this compound with other respiratory medications, such as bronchodilators and antimicrobials.

Conclusion

This compound remains a relevant therapeutic option for the management of respiratory diseases characterized by mucus hypersecretion in horses. Its pharmacological profile, while not fully characterized, points to a mechanism of action that addresses the fundamental problem of mucus viscosity. This technical guide has synthesized the available information to provide a foundation for further scientific inquiry. A more in-depth understanding of its pharmacology, supported by robust quantitative data, will be essential for its continued and optimized use in veterinary medicine and for exploring its potential in other species.

References

- 1. Respiratory Diagnostic Testing - College of Veterinary Medicine - Purdue University [vet.purdue.edu]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Bronchoalveolar Lavage (BAL) | Cummings School of Veterinary Medicine [vet.tufts.edu]

- 4. benchchem.com [benchchem.com]

- 5. Biochemical and rheological analysis of human colonic culture mucus reveals similarity to gut mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. liphookequinehospital.co.uk [liphookequinehospital.co.uk]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. medium.com [medium.com]

- 9. Pharmacokinetics and thermal anti-nociceptive effects of oral morphine in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. madbarn.com [madbarn.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

Dembrexine's Impact on Mucociliary Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dembrexine, a phenolic benzylamine (B48309) derivative, is a mucolytic agent utilized in veterinary medicine, particularly for respiratory conditions in horses. Its primary therapeutic action is the enhancement of mucociliary clearance, the lung's innate defense mechanism for removing inhaled particulates and pathogens. This is achieved through the alteration of the viscoelastic properties of respiratory mucus, facilitating its removal by ciliary action. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on mucociliary clearance, including its proposed mechanism of action, available data on its efficacy, and detailed experimental protocols for its evaluation. While direct quantitative data for this compound remains limited, this guide supplements the available information with data from the closely related and extensively studied compounds, Bromhexine and its metabolite Ambroxol, to provide a more complete picture for research and development professionals.

Introduction to Mucociliary Clearance

The mucociliary apparatus is a critical component of the respiratory system's defense. It consists of three key elements:

-

Cilia: Microscopic, hair-like projections on the surface of respiratory epithelial cells that beat in a coordinated fashion.

-

Mucus Layer: A gel-like substance that traps inhaled particles, allergens, and pathogens.

-

Periciliary Fluid Layer: A low-viscosity fluid layer that allows the cilia to beat freely.

The coordinated beating of cilia propels the mucus layer, along with trapped debris, up the respiratory tract to be expectorated or swallowed. Impaired mucociliary clearance is a hallmark of numerous respiratory diseases, leading to mucus accumulation, airway obstruction, and an increased risk of infection.

This compound's Mechanism of Action

This compound's primary mechanism of action is its mucolytic effect. It is proposed to work by altering the constituents and viscosity of abnormal respiratory mucus, thereby improving the efficiency of the respiratory clearance mechanisms.[1] This alteration is thought to involve the breakdown of mucopolysaccharide fibers in the mucus, leading to a reduction in its viscosity and elasticity. A study on equine mucus suggested that this compound causes a drop in viscosity and elasticity, although the effect was not statistically significant compared to saline in that particular in-vitro experiment.

Chemically and pharmacologically, this compound is related to Bromhexine and its active metabolite, Ambroxol. These compounds are known to stimulate the secretion of serous fluid, which has a lower viscosity than mucus, and to increase the production of pulmonary surfactant. Surfactant further reduces the adhesiveness of mucus to the airway epithelium. While the direct signaling pathways for this compound have not been fully elucidated, the known pathways for the related compound Ambroxol offer valuable insights.

Quantitative Data on the Effects of this compound and Related Compounds

Direct quantitative data on the effects of this compound on specific parameters of mucociliary clearance are not extensively available in published literature. The following tables summarize the available qualitative and limited quantitative findings for this compound, supplemented with more extensive quantitative data for the related compounds Bromhexine and Ambroxol to provide a comparative context.

Table 1: Effect of this compound on Mucociliary Clearance Parameters

| Parameter | Species | Effect | Study Type | Source |

| Mucus Viscosity & Elasticity | Horse | Drop in viscosity and elasticity (not statistically significant vs. saline) | In vitro | |

| Clinical Signs (Coughing, Nasal Discharge) | Horse | Significant decrease in coughing frequency and time to resolution of cough and nasal discharge | In vivo | [2] |

| Volume and Viscosity of Respiratory Secretions | Horse | Apparent decrease | In vivo |

Table 2: Comparative Efficacy of Related Mucolytics on Mucociliary Clearance

| Compound | Parameter | Species | Quantitative Effect | Study Type |

| Ambroxol | Ciliary Beat Frequency | Mouse | Increase | In vitro |

| Ambroxol | Tracheal Mucus Velocity | Human | Increase | In vivo |

| Bromhexine | Mucus Viscosity | Human | Decrease | In vivo |

| Bromhexine | Tracheal Mucus Velocity | Human | Increase | In vivo |

| N-acetylcysteine | Mucus Viscosity | Horse | Significant decrease (concentration-dependent) | In vitro |

Experimental Protocols

The evaluation of mucolytic agents like this compound on mucociliary clearance involves a variety of in vivo and in vitro experimental models.

In Vivo Measurement of Tracheal Mucus Velocity (TMV) in Horses

This protocol is based on scintigraphic techniques and the use of markers.

Objective: To quantify the rate of mucus transport in the trachea of conscious horses.

Materials:

-

Gamma camera or a portable scintillation detector

-

Technetium-99m (⁹⁹mTc) labeled macroaggregated albumin or sulfur colloid

-

Endoscope

-

Catheter for intratracheal administration

Procedure:

-

Radiotracer Administration: A known activity of the ⁹⁹mTc-labeled tracer is instilled into the trachea via a catheter passed through the working channel of an endoscope.

-

Image Acquisition: The movement of the radioactive bolus is tracked over time using a gamma camera or by placing a portable detector at fixed points along the trachea.

-

Data Analysis: The distance traveled by the bolus over a specific time is used to calculate the tracheal mucus velocity, typically expressed in mm/minute.

-

Charcoal Clearance Technique (Alternative): A small amount of activated charcoal is instilled into the trachea, and its movement is visually tracked and timed using an endoscope.[3][4]

In Vitro Measurement of Mucus Viscosity

Objective: To determine the effect of this compound on the rheological properties of respiratory mucus.

Materials:

-

Rheometer (cone-and-plate or parallel-plate)

-

Sputum or tracheal mucus samples collected from horses

-

This compound solutions at various concentrations

-

Phosphate-buffered saline (PBS) as a control

Procedure:

-

Sample Preparation: Mucus samples are collected and pooled. Aliquots are treated with different concentrations of this compound or PBS.

-

Rheological Measurement: The viscosity and elasticity of the mucus samples are measured using a rheometer. Measurements are typically performed over a range of shear rates to characterize the non-Newtonian properties of mucus.

-

Data Analysis: The viscosity (in Pascal-seconds, Pa·s, or centipoise, cP) and elasticity (storage modulus, G') are compared between the this compound-treated and control groups.

In Vitro Measurement of Ciliary Beat Frequency (CBF)

Objective: To assess the direct effect of this compound on the ciliary activity of respiratory epithelial cells.

Materials:

-

Primary respiratory epithelial cell cultures (e.g., from equine tracheal brushings) grown at an air-liquid interface.

-

High-speed video microscopy system

-

Image analysis software

-

This compound solutions at various concentrations

Procedure:

-

Cell Culture: Equine tracheal epithelial cells are cultured until they differentiate into a ciliated epithelium.

-

Drug Application: The cell cultures are exposed to this compound solutions or a control medium.

-

Image Acquisition: High-speed video recordings (at several hundred frames per second) of the beating cilia are captured.

-

Data Analysis: The ciliary beat frequency (in Hertz, Hz) is determined from the video recordings using specialized software that analyzes the changes in light intensity caused by the ciliary motion.[5][6][7][8]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for the related mucolytic Ambroxol, a general experimental workflow for evaluating mucolytic agents, and the logical relationship of this compound's effects.

Caption: Proposed signaling pathway for Ambroxol-induced increase in ciliary beat frequency.

Caption: General experimental workflow for the evaluation of a mucolytic agent like this compound.

Caption: Logical relationship of this compound's effects on the mucociliary system.

Conclusion and Future Directions

This compound is a valuable therapeutic agent for managing respiratory diseases in horses characterized by impaired mucociliary clearance. Its mucolytic action, leading to a reduction in mucus viscosity, is the cornerstone of its efficacy. While clinical observations support its effectiveness, there is a clear need for more rigorous quantitative studies to precisely define its impact on ciliary beat frequency, tracheal mucus velocity, and the rheological properties of equine mucus.

For drug development professionals, further research into the specific molecular targets and signaling pathways of this compound is warranted. Such studies would not only provide a more complete understanding of its mechanism of action but could also pave the way for the development of novel, more targeted mucolytic therapies. The experimental protocols outlined in this guide provide a framework for conducting such future investigations. Furthermore, comparative studies with other mucolytics using standardized methodologies would be invaluable in establishing a clearer picture of the relative efficacy of these agents in veterinary respiratory medicine.

References

- 1. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracheal mucus transport rate in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of tracheal mucous transport rate in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciliary beat frequency of in vitro human nasal epithelium measured with the simple high-speed microscopy is applicable for safety studies of nasal drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of different preparations of nasal decongestants on ciliary beat frequency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imperialbrandsscience.com [imperialbrandsscience.com]

- 8. Nasal brushing and measurement of ciliary beat frequency. An in vitro method for evaluating pharmacologic effects on human cilia - PubMed [pubmed.ncbi.nlm.nih.gov]

Dembrexine's Antitussive Properties: A Technical Guide

An In-depth Examination of the Core Mechanisms and Clinical Evidence for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitussive properties of Dembrexine, a secretolytic agent used in equine medicine. The document details its mechanism of action, summarizes available clinical data, and outlines experimental protocols relevant to its study.

Introduction

This compound is a phenolic benzylamine (B48309) derivative recognized for its secretolytic and expectorant effects in horses with respiratory conditions.[1] While its primary therapeutic benefit lies in its ability to alter the viscosity of respiratory mucus, it also exhibits a notable antitussive, or cough-suppressing, action.[1][2] This guide delves into the scientific basis of this compound's antitussive properties, providing a resource for researchers and professionals in drug development.

Mechanism of Action: An Indirect Antitussive Effect

This compound's antitussive effect is primarily considered a secondary consequence of its potent mucolytic activity.[2] Unlike centrally-acting antitussives that directly suppress the cough center in the brainstem, this compound is thought to act peripherally by reducing the stimulation of cough receptors located in the respiratory tract.[2]

The proposed mechanism involves the following key steps:

-

Alteration of Mucus Composition and Viscosity: this compound modifies the constituents and reduces the viscosity of abnormal respiratory mucus.[1][2] It is believed to fragment the sputum fiber network, making the mucus less tenacious.

-

Improved Mucociliary Clearance: By reducing mucus viscosity, this compound enhances the efficiency of the mucociliary clearance mechanism, facilitating the removal of secretions from the airways.[1]

-

Reduced Cough Receptor Stimulation: The less viscous and more mobile mucus is less likely to adhere to the airway walls and stimulate the irritant receptors that trigger the cough reflex. This reduction in peripheral stimulation leads to a decrease in cough frequency.

This indirect mechanism of action is a key differentiator from traditional antitussive agents.

Signaling Pathway and Cellular Mechanisms

While the precise signaling pathways of this compound are not fully elucidated in publicly available literature, its action is understood to involve the modulation of mucus-producing cells and the biophysical properties of mucus itself.

Quantitative Data from Clinical and Preclinical Studies

While the clinical efficacy of this compound as a mucolytic and antitussive agent is recognized, detailed quantitative data from published, peer-reviewed clinical trials are limited in the public domain. The following tables summarize the available information.

Table 1: this compound Dosage and Administration in Horses

| Parameter | Value | Reference |

| Dosage | 0.33 mg/kg of body weight | [1] |

| Frequency | Every 12 hours | [1] |

| Route of Administration | Oral (sprinkled on feed) | [1] |

Table 2: Summary of a Key Clinical Trial on Antitussive Efficacy (Matthews et al., 1988)

| Parameter | Outcome | Reference |

| Study Design | Matched pairs of horses with respiratory disease | |

| Treatment Group | This compound (Sputolosin) | |

| Control Group | Untreated | |

| Primary Outcomes | - Significant decrease in the frequency of coughing in the treated group compared to the untreated group.- Decreased time to resolution of both cough and nasal discharge in the treated group. | |

| Quantitative Data | Specific quantitative data (e.g., percentage reduction in cough frequency, statistical values) are not available in the published abstract. |

Note: Access to the full text of this study providing specific quantitative results was not available.

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of this compound are not extensively published. However, based on standard methodologies for assessing antitussive efficacy and mucolytic action in equine medicine, the following outlines the likely components of such protocols.

Protocol for a Clinical Trial Evaluating the Antitussive Efficacy of this compound in Horses with Respiratory Disease

1. Study Design: A randomized, placebo-controlled, double-blind clinical trial.

2. Animal Selection:

- A cohort of horses with a confirmed diagnosis of respiratory disease characterized by coughing and abnormal mucus production.

- Inclusion criteria: Age, breed, baseline cough frequency, and endoscopic evaluation of tracheal mucus.

- Exclusion criteria: Concurrent diseases, recent administration of other antitussive or mucolytic agents.

3. Treatment Groups:

- Treatment Group: Administration of this compound at the recommended dosage (e.g., 0.33 mg/kg, orally, every 12 hours).

- Placebo Group: Administration of a visually identical placebo.

4. Data Collection:

- Cough Frequency:

- Direct observation and manual counting of coughs over a standardized period (e.g., 1-4 hours) at baseline and at specified intervals throughout the study.

- Owner-reported cough scores using a validated scoring system.

- Tracheal Mucus Score: Endoscopic evaluation of the amount and viscosity of tracheal mucus at baseline and at the end of the study.

- Clinical Signs: Daily monitoring and scoring of other clinical signs such as nasal discharge and respiratory rate.

5. Statistical Analysis: Comparison of the change in cough frequency and other parameters between the treatment and placebo groups using appropriate statistical tests.

Protocol for In Vitro Assessment of this compound's Mucolytic Properties

1. Sample Collection: Collection of respiratory mucus from horses with respiratory disease via tracheal aspiration.

2. Rheological Analysis:

- Use of a rheometer to measure the viscoelastic properties (viscosity and elasticity) of the mucus samples.

- Establishment of baseline rheological parameters.

3. Treatment:

- Incubation of mucus samples with varying concentrations of this compound.

- Incubation of control samples with a saline solution.

4. Post-Treatment Analysis:

- Re-evaluation of the rheological properties of the treated and control mucus samples.

5. Data Analysis: Comparison of the changes in viscosity and elasticity between the this compound-treated and control groups.

Conclusion

The antitussive properties of this compound are intrinsically linked to its primary function as a mucolytic agent. By reducing the viscosity of respiratory secretions and improving their clearance, this compound diminishes the peripheral stimuli that trigger coughing. This indirect mechanism of action presents a valuable therapeutic approach in cases where cough is productive and associated with excessive, viscous mucus. Further research with publicly accessible, detailed quantitative data from controlled clinical trials would be beneficial to more precisely quantify its antitussive efficacy and further elucidate its molecular mechanisms.

References

Dembrexine: A Technical Guide to its Role in Enhancing Pulmonary Antibiotic Concentrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dembrexine, a mucolytic agent utilized in veterinary medicine, has demonstrated a significant role in enhancing the therapeutic efficacy of antibiotics in the treatment of respiratory infections. This technical guide provides an in-depth analysis of the mechanisms through which this compound is proposed to increase the concentration of co-administered antibiotics within the pulmonary environment. The document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the key physiological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel respiratory drug therapies.

Introduction

This compound hydrochloride is a secretolytic agent chemically related to bromhexine (B1221334) and ambroxol (B1667023), and it is primarily used in equine medicine to treat respiratory conditions characterized by the accumulation of viscous mucus.[1][2] Beyond its mucolytic properties, which involve reducing mucus viscosity and improving mucociliary clearance, this compound has been reported to augment the concentration of antibiotics in lung secretions.[1] This synergistic effect is of considerable interest for the development of more effective treatment protocols for bacterial pneumonia and other respiratory tract infections. This guide will explore the pharmacological basis for this enhancement and provide the available evidence to support this claim.

Mechanism of Action: Enhancing Antibiotic Penetration

The primary mechanism by which this compound is thought to enhance antibiotic concentrations in the lungs is through its influence on the composition and properties of pulmonary secretions and the function of respiratory tract cells.

Mucolytic and Secretolytic Effects

This compound acts as a secretolytic, increasing the production of thinner, less viscous mucus in the respiratory tract.[1][3] It is believed to fragment the glycoprotein (B1211001) fibers in the mucus, thereby reducing its viscosity and facilitating its removal through ciliary action.[4] This alteration of the mucus layer may reduce the physical barrier that antibiotics must cross to reach the underlying epithelial tissues and the site of infection.

Stimulation of Pulmonary Surfactant

A key proposed mechanism for enhanced antibiotic penetration is this compound's ability to stimulate the synthesis and secretion of pulmonary surfactant by type II pneumocytes.[1] Surfactant, a complex mixture of lipids and proteins, reduces surface tension in the alveoli and also plays a role in the lung's defense mechanisms. An increase in surfactant production may alter the permeability of the alveolar-capillary barrier, facilitating the passage of antibiotic molecules from the bloodstream into the lung tissue and bronchial secretions.

The signaling pathway for this process, based on studies of the related compound ambroxol, is thought to involve the modulation of surfactant protein expression in a cell-specific manner.[5]

Quantitative Data on Enhanced Antibiotic Concentrations

| Antibiotic | Increase in Average Pulmonary Concentration with Ambroxol Co-administration | p-value |

| Ampicillin | 234% | < 0.05 |

| Erythromycin | 27% | < 0.05 |

| Amoxicillin | 27% | < 0.05 |

| Table 1: Effect of Ambroxol on Antibiotic Concentrations in Rat Lungs. Data from Wiemeyer, 1981.[6] |

These findings in a rodent model suggest that a similar, clinically relevant increase in antibiotic concentrations may be achievable with this compound in equine patients, although further species-specific research is warranted.

Experimental Protocols

To quantify the effect of this compound on antibiotic concentrations in the equine lung, a standardized experimental protocol is essential. The following outlines a comprehensive methodology based on established veterinary research practices.

Experimental Design

A crossover study design is recommended, where each horse serves as its own control.

-

Phase 1 (Control): Administer a selected antibiotic (e.g., amoxicillin, doxycycline) to a cohort of healthy, adult horses at a standard therapeutic dose.

-

Washout Period: A sufficient washout period, typically 7-14 days, should be observed to ensure complete clearance of the antibiotic.

-

Phase 2 (Treatment): Administer the same antibiotic at the identical dosage, but in combination with this compound (e.g., 0.3 mg/kg body weight twice daily, orally).[7]

Sample Collection: Bronchoalveolar Lavage (BAL)

Pulmonary epithelial lining fluid (PELF) is the target matrix for measuring antibiotic concentrations at the site of action. Bronchoalveolar lavage (BAL) is the standard procedure for collecting this fluid.

Materials:

-

Sedatives (e.g., xylazine, detomidine) and analgesics (e.g., butorphanol)

-

Sterile bronchoalveolar lavage catheter or a 3-meter videoendoscope

-

Sterile, buffered saline solution (500 mL)

-

60 mL sterile syringes

-

Sterile collection containers

-

Materials for sample processing (centrifuge, storage vials)

Procedure:

-

The horse is adequately sedated to ensure patient comfort and safety.

-

The BAL catheter or endoscope is passed through a nostril, into the trachea, and advanced until it is wedged in a distal bronchus.

-

A series of aliquots of sterile saline (totaling 250-500 mL) are instilled through the catheter/endoscope and immediately aspirated.[8]

-

The collected BAL fluid is stored on ice and processed promptly.

Sample Processing and Analysis

-

The total volume of the retrieved BAL fluid is recorded.

-

A small aliquot is taken for cytological analysis to assess for any inflammation.

-

The remaining fluid is centrifuged to pellet cells and debris.

-

The supernatant, representing the PELF, is carefully collected.

-

The concentration of the antibiotic in the PELF is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with mass spectrometry (MS/MS).

-

The concentration of urea (B33335) in both plasma and BAL fluid can be measured to calculate the dilution factor of the PELF and determine the absolute antibiotic concentration.[9]

Conclusion and Future Directions

The available evidence strongly suggests that this compound has the potential to significantly enhance the concentration of co-administered antibiotics in the lungs. This effect is likely mediated through a combination of its mucolytic properties and its ability to stimulate pulmonary surfactant production. While direct quantitative data in the target species, the horse, is a clear area for future research, the data from related compounds in other species provides a compelling rationale for the clinical utility of this compound in combination with antibiotic therapy for respiratory infections.

Future research should focus on conducting well-designed clinical trials in horses to quantify the increase in various antibiotic concentrations in PELF following this compound administration. Furthermore, elucidation of the precise molecular signaling pathways involved in this compound-induced surfactant synthesis will provide a more complete understanding of its mechanism of action and may open avenues for the development of even more effective secretolytic and antibiotic-enhancing agents.

References

- 1. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Generate Graphviz Files for Project · GitHub [gist.github.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Time to resolution of airway inflammation caused by bronchoalveolar lavage in healthy horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

The Cellular and Molecular Mechanisms of Dembrexine's Mucolytic Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dembrexine is a mucolytic agent utilized in veterinary medicine to manage respiratory diseases characterized by the hypersecretion of viscous mucus. Its therapeutic efficacy stems from a multifaceted mechanism of action at the cellular and molecular level, leading to a reduction in mucus viscosity and improved mucociliary clearance. This technical guide provides an in-depth exploration of these mechanisms, summarizing key findings on its secretolytic and potential anti-inflammatory properties. Due to a scarcity of specific quantitative data for this compound in publicly available literature, this guide incorporates data from its closely related and extensively studied derivatives, Bromhexine (B1221334) and its active metabolite Ambroxol (B1667023), to illustrate the core principles of its action. Detailed experimental protocols for assessing mucolytic activity and elucidating underlying signaling pathways are provided, alongside visualizations of these pathways to facilitate a deeper understanding for research and development professionals.

Introduction

Respiratory diseases, both acute and chronic, are frequently complicated by the overproduction of thick, tenacious mucus, which impairs airway clearance, promotes infection, and increases airway resistance. Mucolytic agents are a class of drugs designed to alter the viscoelastic properties of respiratory secretions, thereby facilitating their removal. This compound, a phenolic benzylamine, is a secretolytic agent that has demonstrated clinical efficacy in reducing the clinical signs associated with respiratory disease in horses, such as coughing and nasal discharge.[1][2] Understanding the precise cellular and molecular pathways through which this compound exerts its effects is crucial for optimizing its therapeutic use and for the development of novel mucoactive drugs.

This guide will systematically detail the known and inferred mechanisms of this compound's mucolytic action, present available data in a structured format, provide detailed methodologies for relevant in vitro and in vivo studies, and visualize the key signaling pathways implicated in its function.

Core Mucolytic and Secretolytic Mechanisms

This compound's primary therapeutic benefit lies in its ability to alter the composition and structure of airway mucus, making it less viscous and easier to clear. This is achieved through several synergistic actions at the cellular level.

Disruption of Mucopolysaccharide Fiber Network

The high viscosity of pathological mucus is largely due to the complex network of mucopolysaccharide fibers. This compound acts by fragmenting this sputum fiber network.[3][4] This depolymerization of mucopolysaccharide chains is a key factor in reducing the viscosity and tenacity of the mucus.[5][6] While direct quantitative data on the reduction of mucus viscosity by this compound is limited, an in vitro study on equine mucopurulent tracheobronchial secretions showed a trend towards decreased viscosity and elasticity with 0.5% this compound, although the results were not statistically significant compared to saline.[7]

Stimulation of Serous and Alveolar Cell Secretion

This compound enhances secretions from serous cells in the nasal, tracheal, and bronchial glands.[5] These cells produce a watery, low-viscosity fluid that helps to hydrate (B1144303) the mucus blanket, further reducing its viscosity. Additionally, this compound stimulates the activity of type II alveolar cells, which are responsible for the production of pulmonary surfactant.[3][5]

Increased Pulmonary Surfactant Production

Pulmonary surfactant, a complex mixture of lipids and proteins, reduces surface tension at the air-liquid interface in the alveoli. By increasing surfactant production, this compound is thought to act as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and improving respiratory compliance.[3][6] This contributes to more efficient mucociliary clearance.

Molecular Mechanisms: Signaling Pathways and Gene Expression

While direct research on this compound's influence on specific signaling pathways is not extensively documented, studies on its active metabolite, Ambroxol, provide significant insights into the likely molecular targets.

Modulation of Mucin Gene Expression

The primary gel-forming mucins in the airways are MUC5AC and MUC5B. Overexpression of MUC5AC is a hallmark of many chronic respiratory diseases. Research on Ambroxol has shown that it can inhibit the expression of the MUC5AC gene.[6] This effect is believed to be mediated through the inhibition of key inflammatory signaling pathways.

Anti-inflammatory Effects via Cytokine Pathway Modulation

Chronic airway diseases are characterized by persistent inflammation. This compound has been noted for its anti-inflammatory effects.[5] It is proposed that this compound influences macrophage activation, promoting a shift from a pro-inflammatory to an anti-inflammatory phenotype. This is associated with a reduced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5]

The molecular mechanisms underlying these anti-inflammatory effects are thought to involve the modulation of the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.[5]

Data Presentation: Summary of Effects

Due to the limited availability of quantitative data for this compound, the following tables summarize its observed effects and include illustrative quantitative data from clinical studies on Ambroxol and Bromhexine.

Table 1: Qualitative and Quantitative Effects of this compound and Related Compounds on Mucus Properties and Clinical Outcomes

| Parameter | Agent | Effect | Quantitative Data | Source |

| Mucus Viscosity | This compound | Reduction | Not statistically significant vs. saline in one in vitro study. | [7] |

| Ambroxol | Significant Reduction | p < 0.001 vs. baseline in pediatric patients. | [3] | |

| Bromhexine | No Significant Change | No significant change in sputum viscosity in one study of asthmatic patients. | [5] | |

| Clinical Signs (Cough, Nasal Discharge) | This compound | Significant Reduction | Significant decrease in coughing frequency and time to resolution of cough and nasal discharge in horses. | [1][2] |

| Lung Function | Ambroxol | Improvement | Significant improvement in MEF25, FEV1, and Rawt (p < 0.001) in pediatric patients. | [3] |

| COPD Exacerbations | Ambroxol/Bromhexine | Reduction | Significantly reduced rates of exacerbation and hospitalization in stable COPD patients. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mucolytic action of this compound, based on established protocols for Bromhexine and Ambroxol.

In Vitro Mucolytic Activity Assay

This protocol describes an in vitro model to assess the mucolytic activity of a compound by measuring its effect on mucus viscosity in a cultured airway epithelial cell line.

-

Cell Culture:

-

Use a human pulmonary mucoepidermoid carcinoma cell line (e.g., NCI-H292).

-

Seed cells onto the apical side of Transwell inserts and culture until a confluent monolayer is formed.

-

Establish an Air-Liquid Interface (ALI) by removing the apical medium and culturing for 21-28 days to allow for differentiation into a mucus-producing pseudostratified epithelium.

-

-

Induction of Mucus Hypersecretion:

-

Induce mucus hypersecretion by treating the differentiated cultures with a stimulant such as Phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS).

-

-

Treatment:

-

Treat the cultures with various concentrations of this compound or a vehicle control.

-

-

Mucus Collection and Viscosity Measurement:

-

After a 24-48 hour incubation period, collect the secreted apical mucus by washing the surface with a small, fixed volume of phosphate-buffered saline (PBS).

-

Measure the viscosity of the collected mucus using a rheometer.

-

Lysosomal Activity Assay

This protocol is based on the hypothesis that this compound, similar to Bromhexine, may act by releasing lysosomal enzymes that degrade mucopolysaccharides.

-

Tissue Preparation:

-

Prepare thin frozen sections of tracheal tissue from a suitable animal model (e.g., canine).

-

-

Treatment:

-

Incubate the tracheal slices with different concentrations of this compound for 30 minutes at room temperature. Include a positive control (e.g., Triton X-100) and a vehicle control.

-

-

Staining and Analysis:

-

Stain for lysosomal enzymes using a marker such as acid phosphatase (e.g., modified Gomori lead-salt method).

-

Quantify the number of stained lysosomes in the glandular cells using microscopy and image analysis software. A decrease in the number of stained lysosomes suggests the release of lysosomal enzymes.

-

Quantitative PCR (qPCR) for MUC5AC Gene Expression

This protocol details the steps to quantify the effect of this compound on the expression of the MUC5AC gene.

-

Cell Culture and Treatment:

-

Culture a suitable airway epithelial cell line (e.g., A549 or primary human bronchial epithelial cells) to confluence.

-

Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).

-

-

RNA Isolation and Reverse Transcription:

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform real-time qPCR using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Calculate the relative fold change in MUC5AC gene expression in this compound-treated cells compared to control cells using the ΔΔCt method.

-

Western Blot for MAPK and NF-κB Signaling Pathways

This protocol outlines the procedure to investigate the effect of this compound on the activation of the MAPK (ERK) and NF-κB signaling pathways.

-

Cell Culture and Treatment:

-

Culture airway epithelial cells and treat with this compound for various time points.

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-ERK, phospho-p65 for NF-κB) and their total protein counterparts.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Analysis:

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Visualization of Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in this compound's mucolytic and anti-inflammatory actions.

Caption: Overview of this compound's Direct Mucolytic and Secretolytic Actions.

Caption: Proposed Anti-inflammatory and Mucin Regulation Pathways of this compound.

Caption: Experimental Workflow for In Vitro Mucolytic Activity Assessment.

Conclusion

This compound is a valuable therapeutic agent for managing respiratory diseases in veterinary medicine, primarily through its potent mucolytic and secretolytic activities. Its mechanism of action involves the physical disruption of the mucus structure and the stimulation of cellular secretions that lead to a less viscous and more easily cleared mucus. Furthermore, evidence from its active metabolite, Ambroxol, suggests that this compound may also exert its effects at the molecular level by downregulating the expression of the key mucin gene MUC5AC and by modulating inflammatory signaling pathways such as NF-κB and MAPK.

While there is a need for more direct quantitative research on this compound to fully elucidate its pharmacological profile, the existing data, complemented by studies on related compounds, provides a strong foundation for its rational use in clinical practice. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at further characterizing the cellular and molecular mechanisms of this compound and for the development of next-generation mucoactive therapies.

References

- 1. vettimes.com [vettimes.com]

- 2. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of bromhexine and guaiphenesine on clinical state, ventilatory capacity and sputum viscosity in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Efficacy and safety of mucolytics in patients with stable chronic obstructive pulmonary disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Understanding the Biophysical Properties of Respiratory Mucus Altered by Dembrexine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Mucus Biophysics in Respiratory Health

Respiratory mucus is a complex, viscoelastic gel that serves as the primary defensive barrier for the pulmonary system.[1] Its biophysical properties are finely tuned to facilitate the capture of inhaled particulates, pathogens, and debris, and to enable their efficient removal via the mucociliary escalator.[1][2] The two key biophysical characteristics are viscosity (resistance to flow) and elasticity (ability to store deformational energy and recoil).[3][4] In healthy individuals, a delicate balance between these properties ensures effective mucociliary clearance.

However, in numerous respiratory diseases, such as chronic bronchitis and other conditions with abnormal mucus production, the composition of mucus is altered, leading to hyperviscosity and increased tenacity.[1][5][6] This pathological state impairs clearance, leading to airway obstruction, recurrent infections, and inflammation.[1] Mucolytic agents are designed to counteract these changes by modifying the biophysical properties of the mucus, thereby restoring its transportability.

Dembrexine, a phenolic benzylamine (B48309) compound, is a mucolytic agent recognized for its ability to alter the constituents and viscosity of abnormal respiratory mucus.[7][8] Chemically related to bromhexine (B1221334) and ambroxol, its mechanism of action involves a multi-pronged approach to render respiratory secretions thinner and less viscous, ultimately improving the efficiency of the respiratory tract's clearance mechanisms.[7][8] This guide provides a detailed examination of the biophysical changes in respiratory mucus induced by this compound, the underlying mechanisms, and the experimental protocols used for their evaluation.

Mechanism of Action: How this compound Alters Mucus Properties

This compound's efficacy as a mucolytic agent stems from its ability to fundamentally alter the structure and composition of respiratory secretions. This is achieved through several proposed mechanisms acting in concert.

-

Disruption of Mucopolysaccharide Fiber Structure : The primary mucolytic effect of this compound is attributed to its capacity to break down the structural integrity of mucopolysaccharide (mucin) networks within respiratory mucus.[7][9] By fragmenting these long, cross-linked fibers that form the backbone of the mucus gel, the compound directly reduces the viscosity and elasticity of the secretions.[7][9] This action transforms the mucus into a less tenacious, more fluid state, which is more easily propelled by cilia.[7] Some research suggests this process may involve enhancing the lysosomal breakdown of these mucopolysaccharides within the mucus-secreting gland cells.[5][7]

-

Enhancement of Serous Cell Secretion : this compound stimulates the secretion from serous cells located within the airway's submucosal glands.[7][9] These cells produce a watery, low-viscosity fluid.[7] By increasing the serous component of the total mucus volume, this compound effectively dilutes the gel-forming mucins, further contributing to a less viscous and more easily transportable mucus blanket.[7]

-

Modulation of Pulmonary Surfactant : The compound has also been shown to modulate the secretion of pulmonary surfactant from type II alveolar cells.[9] Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and improving its transportability.[10] This action helps prevent airway collapse and facilitates the clearance of secretions.[9][11]

The following diagram illustrates the proposed signaling pathways and mechanisms of this compound's action.

Caption: Proposed mechanism of this compound action on respiratory mucus.

Quantitative Data on Altered Biophysical Properties

While extensive clinical and preclinical observations confirm this compound's mucolytic efficacy, publicly available, peer-reviewed literature is sparse on specific quantitative rheological data (e.g., precise changes in storage modulus G' or loss modulus G''). The following table summarizes the described qualitative effects of this compound and their resulting impact on the key biophysical parameters of respiratory mucus.

| Mechanism of Action | Primary Effect | Biophysical Parameter Affected | Resulting Change | Reference(s) |

| Disruption of Mucopolysaccharide Fibers | Fragmentation of the sputum fiber network. | Viscosity (η) & Elasticity (G') | Reduction: The breakdown of the gel structure lowers resistance to flow and deformation. | [7][9] |

| Stimulation of Serous Cell Secretion | Increased secretion of watery fluid from glands. | Percent Solids / Hydration | Reduction / Increase: Decreases the concentration of mucins, diluting the mucus. | [7][9] |

| Modulation of Pulmonary Surfactant Secretion | Increased surfactant at the epithelial surface. | Adhesion / Surface Tension | Reduction: Lowers the tendency of mucus to adhere to airway walls. | [9][10] |

Experimental Protocols for Assessing Mucus Biophysical Properties

To quantify the effects of a mucolytic agent like this compound, a series of specialized biophysical and physiological assays are required. The following protocols represent standard methodologies in the field of mucus research.

-

Source: Sputum can be collected from human subjects (induced or spontaneous) or animal models (e.g., ferrets, pigs) with respiratory disease.[12] For in vitro studies, mucus is often harvested from cultured primary human bronchial epithelial (HBE) cells.[13]

-

Method: For animal models, a cytology brush or similar non-damaging technique can be used to collect mucus directly from the trachea.[12] For cell cultures, secreted mucus is collected from the apical surface.

-

Handling: Samples must be processed immediately or flash-frozen and stored at -80°C to prevent degradation of the polymeric structure by endogenous enzymes.

-

Objective: To measure the viscoelastic properties (viscous modulus G'' and elastic modulus G') of the mucus sample.

-

Instrumentation: A cone-and-plate or parallel-plate rheometer is used. For very small sample volumes (microliters), magnetic microrheometry is employed.[12]

-

Protocol (Oscillatory Shear Rheometry):

-

The mucus sample is carefully loaded between the plates of the rheometer, ensuring no air bubbles are trapped.

-

The geometry gap is set to a predefined thickness (e.g., 200-500 µm).

-

Strain Sweep: An initial test is run at a constant frequency (e.g., 1 Hz) with varying strain amplitudes to determine the linear viscoelastic region (LVER), where the material's structure is not being destroyed by the measurement itself.

-

Frequency Sweep: A subsequent test is performed within the LVER over a range of physiological frequencies (e.g., 0.1 to 100 rad/s). This test measures how G' and G'' change with the timescale of deformation, which is relevant for modeling clearance by cilia (high frequency) versus cough (low frequency).

-

Data Analysis: The key outputs are plots of G' and G'' versus frequency. A decrease in both moduli following this compound treatment would indicate a successful mucolytic effect.

-

-

Objective: To measure how efficiently the mucus sample can be transported by cilia.

-

Methodology (Frog Palate Assay): [12]

-

The palate of a euthanized frog is dissected and mounted. The palate is covered in active, beating cilia.

-

A small sample of the test mucus (e.g., post-Dembrexine treatment) is placed on the palate.

-

The time it takes for the mucus to be transported over a set distance is measured.

-

The transport rate is often normalized to the transport rate of a control sample (e.g., native frog mucus) to provide a relative transportability index.[12]

-

An increase in the transport rate indicates improved clearability.

-

The workflow for these experimental evaluations is depicted below.

Caption: Experimental workflow for evaluating this compound's effects.

Conclusion

This compound effectively alters the biophysical properties of pathological respiratory mucus through a multi-faceted mechanism. By disrupting the mucopolysaccharide fiber network, increasing serous fluid secretion, and modulating pulmonary surfactant, it significantly reduces mucus viscosity, elasticity, and adhesion.[7][9] These changes transform tenacious, immobile secretions into a more fluid and easily transportable form. The resulting improvement in mucociliary clearance helps to restore a critical airway defense mechanism, providing a strong biophysical basis for this compound's therapeutic use in respiratory diseases characterized by abnormal mucus production. Further quantitative studies using standardized rheological and transportability protocols will continue to refine our understanding of its precise impact on mucus biophysics.

References

- 1. mdpi.com [mdpi.com]

- 2. [The cleaning system of the airways: physiology, pathophysiology and effects of ambroxol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nordicrheologysociety.org [nordicrheologysociety.org]

- 4. mrmjournal.org [mrmjournal.org]

- 5. Respiratory Therapeutics: Are the Choices Limited? - WSAVA 2015 Congress - VIN [vin.com]

- 6. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Hydrochloride Research Compound [benchchem.com]

- 8. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]

- 10. Ambroxol - PubChem [pubchem.ncbi.nlm.nih.gov]